molecular formula C18H21N3O3 B5708310 1-(2,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine

1-(2,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5708310
M. Wt: 327.4 g/mol
InChI Key: JWZKIKXYQIKHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine, commonly known as Dimebon, is a chemical compound that has been studied for its potential therapeutic effects in various diseases. Dimebon was first synthesized in 1983 by a team of Russian chemists, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of Dimebon is not fully understood, but it is thought to involve multiple targets in the brain. Dimebon has been shown to block the activity of histamine receptors, which may contribute to its cognitive-enhancing effects. Additionally, Dimebon has been shown to inhibit the activity of mitochondrial permeability transition pores, which may protect against neurodegeneration.
Biochemical and Physiological Effects
Dimebon has been shown to have a variety of biochemical and physiological effects in preclinical studies. For example, Dimebon has been shown to increase levels of acetylcholine, a neurotransmitter that is important for cognitive function. Dimebon has also been shown to reduce levels of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using Dimebon in lab experiments is that it has been extensively studied in animal models of various diseases. This means that there is a large body of preclinical data available on its potential therapeutic effects and mechanism of action. However, one limitation of using Dimebon in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on Dimebon. One area of interest is the development of more potent and selective Dimebon analogs, which may have improved therapeutic effects and fewer side effects. Another area of interest is the investigation of Dimebon's effects on other diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Finally, future research may focus on the development of combination therapies that include Dimebon and other drugs with complementary mechanisms of action.

Synthesis Methods

The synthesis of Dimebon involves the reaction of 2,4-dimethoxybenzoyl chloride with 2-pyridylpiperazine in the presence of a base such as sodium hydride. The resulting product is then purified through a series of steps, including recrystallization and chromatography.

Scientific Research Applications

Dimebon has been studied for its potential therapeutic effects in a variety of diseases, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. In preclinical studies, Dimebon has been shown to improve cognitive function, reduce neurodegeneration, and increase lifespan in animal models of these diseases.

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-14-6-7-15(16(13-14)24-2)18(22)21-11-9-20(10-12-21)17-5-3-4-8-19-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZKIKXYQIKHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethoxyphenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

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